1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride

Adrenergic pharmacology False neurotransmitter Smooth muscle contraction

Certified Norepinephrine Impurity 8 reference standard (CAS 41462-32-2). The 4,6,7-trihydroxy substitution pattern, directly derived from norepinephrine, distinguishes it from dopamine-derived THIQs such as salsolinol and 6,7-dihydroxy-THIQ. This unique configuration prevents independent contractile responses in functional assays while retaining presynaptic uptake, making it essential for USP/EP impurity profiling, ANDA method validation, and SAR studies isolating the C-4 hydroxyl pharmacophore. Do not substitute with dopamine-derived analogs—compromised data reproducibility and regulatory compliance risk.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 41462-32-2
Cat. No. B3061077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
CAS41462-32-2
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1C(C2=CC(=C(C=C2CN1)O)O)O.Cl
InChIInChI=1S/C9H11NO3.ClH/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12;/h1-2,9-13H,3-4H2;1H
InChIKeyYBHZYQMJVSTXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol Hydrochloride (CAS 41462-32-2): A Norepinephrine-Derived Tetrahydroisoquinoline Reference Standard


1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride (CAS 41462-32-2) is a trihydroxylated tetrahydroisoquinoline (THIQ) that belongs to the class of catecholamine-derived alkaloids. It is formed via Pictet–Spengler condensation of norepinephrine with formaldehyde and is thus the direct tetrahydroisoquinoline analog of norepinephrine, bearing hydroxyl groups at the 4, 6, and 7 positions [1]. Unlike dopamine-derived THIQ analogs (e.g., 6,7-dihydroxy-THIQ or salsolinol), this compound retains the benzylic 4-hydroxyl group that is characteristic of norepinephrine, which fundamentally alters its pharmacological profile and enables its use as a certified impurity reference standard for norepinephrine pharmaceutical analysis [2].

Why Generic Tetrahydroisoquinoline Substitution Fails for 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol HCl (CAS 41462-32-2)


Tetrahydroisoquinoline analogs with different hydroxylation patterns are not interchangeable. The presence, number, and position of hydroxyl groups dictate receptor binding, enzyme inhibition, and functional activity. 4,6,7-Trihydroxy-THIQ, derived from norepinephrine, behaves distinctly from dopamine-derived analogs such as 6,7-dihydroxy-THIQ and salsolinol. In functional tissue assays, 4,6,7-trihydroxy-THIQ fails to elicit contractile responses that are readily observed with 6,7-dihydroxy-THIQ [1]. In behavioral pharmacology, it exerts only moderate effects on alcohol intake compared to the significant enhancement induced by salsolinol [2]. Substituting with a 6,7-dihydroxy or 1-methyl analog would therefore produce fundamentally different experimental outcomes, compromising data reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol Hydrochloride (CAS 41462-32-2)


Absence of Contractile Activity in Rat Vas Deferens vs. 6,7-Dihydroxy-THIQ

In the isolated innervated rat vas deferens preparation, 1,2,3,4-tetrahydro-4,6,7-isoquinolinetriol (4,6,7-trihydroxy-THIQ) at a concentration of 6 × 10⁻⁵ M elicited no contractile response over a 30‑minute incubation period. In contrast, the dopamine-derived analog 6,7-dihydroxy-THIQ at the identical concentration (6 × 10⁻⁵ M) consistently elicited small, random twitches in the tissue without altering baseline tone [1]. Both 4,6,7-trihydroxy-THIQ and 6,7-dihydroxy-THIQ exhibited potencies approximately 0.002 relative to that of noradrenaline when applied exogenously [1]. However, 4,6,7-trihydroxy-THIQ did not alter the contractile response even upon nerve stimulation, whereas pretreatment with 6,7-dihydroxy-THIQ or S‑salsolinol led to marked reduction or abolition of the twitch response and alterations in the second‑phase contraction [1].

Adrenergic pharmacology False neurotransmitter Smooth muscle contraction

Differential Modulation of Voluntary Alcohol Intake vs. Salsolinol and Other TIQ Congeners

In a chronic intraventricular infusion model in Sprague‑Dawley rats, 4,6,7‑trihydroxy‑THIQ (4,6,7‑THTIQ) produced only a moderate increase in voluntary alcohol intake, measured as both the proportion of alcohol consumed relative to total fluid and the absolute grams of alcohol ingested per day. In the same experimental paradigm, salsolinol (1‑methyl‑6,7‑dihydroxy‑THIQ) and 6‑methoxy‑4,7‑dihydroxy‑THIQ each evoked a statistically significant enhancement of alcohol preference within 2–6 days of infusion initiation, with daily alcohol consumption often reaching 10 g/kg and exceeding 15 g/kg in some animals [1]. The moderate effect of 4,6,7‑trihydroxy‑THIQ was comparable to that of 1‑methyl‑3‑carboxy‑6,7‑dihydroxy‑THIQ, distinguishing this subgroup from the more potent alcohol‑preference‑enhancing TIQ congeners [1].

Alcoholism research Behavioral pharmacology Tetrahydroisoquinoline alkaloids

Tyrosine Hydroxylase Inhibition Potency Relative to Salsolinol and Noradrenaline

In an in vitro assay of rat brain tyrosine hydroxylase (TH) activity, 4,6,7‑trihydroxy‑THIQ exhibited inhibitory potency equivalent to that of (−)‑noradrenaline, the natural end‑product inhibitor of TH [1]. In the same study, salsolinol inhibited TH with a Ki of approximately 1.4 × 10⁻⁵ M, and the (−)‑isomer of salsolinol was significantly more effective than (−)‑noradrenaline [1]. In contrast, tetrahydropapaveroline (a 1‑benzyl‑dopamine‑derived THIQ) was markedly less effective, inhibiting TH only at relatively high concentrations (~10⁻³ M) [1]. The positioning of 4,6,7‑trihydroxy‑THIQ as equipotent with noradrenaline places it in the intermediate‑potency tier of catechol THIQ inhibitors, distinct from the more potent salsolinol and the weakly active tetrahydropapaveroline.

Catecholamine biosynthesis Enzyme inhibition Parkinson's disease research

Certified Reference Standard for Norepinephrine Impurity Profiling (Pharmacopeial Use)

1,2,3,4‑Tetrahydro‑4,6,7‑isoquinolinetriol hydrochloride (CAS 41462-32-2) is formally designated as Norepinephrine Impurity 8 and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for norepinephrine drug products [1]. Commercially available lots carry a minimum purity specification of 95% (HPLC) and are provided with full characterization data compliant with regulatory guidance (USP/EP traceability available upon feasibility) [1]. In contrast, closely related tetrahydroisoquinolines such as salsolinol, 6,7‑dihydroxy‑THIQ, and 1‑methyl‑4,6,7‑trihydroxy‑THIQ are not recognized as pharmacopeial impurity reference standards for norepinephrine, precluding their use in regulated pharmaceutical testing workflows.

Pharmaceutical analysis Reference standard Impurity profiling

Optimal Research and Industrial Applications for 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol Hydrochloride (CAS 41462-32-2)


Norepinephrine Drug Product Impurity Profiling and ANDA Regulatory Submission

As the certified reference standard for Norepinephrine Impurity 8, this compound is essential for HPLC method development, method validation, and quality control release testing of norepinephrine active pharmaceutical ingredients (APIs) and finished dosage forms. Its >95% purity and regulatory-compliant characterization data support ANDA submissions requiring impurity profiling per USP/EP guidelines [REFS-1, REFS-2].

Structure-Activity Relationship Studies of Catecholamine-Derived Tetrahydroisoquinolines

The unique 4,6,7-trihydroxy substitution pattern, derived from norepinephrine, makes this compound an indispensable reference standard in SAR campaigns aimed at dissecting the pharmacophoric contributions of the benzylic 4‑hydroxyl group. It enables direct comparison with dopamine‑derived analogs (6,7‑dihydroxy‑THIQ, salsolinol) to isolate the impact of C‑4 hydroxylation on receptor binding, enzyme inhibition, and functional tissue responses [REFS-3, REFS-4].

False Neurotransmitter and Adrenergic Nerve Function Research

This compound has been demonstrated to be taken up by adrenergic nerve terminals and to act as a false neurotransmitter distinct from dopamine‑derived analogs. It is uniquely suited for experiments requiring a norepinephrine‑mimetic THIQ that does not independently trigger postsynaptic contractile responses, thereby allowing selective investigation of presynaptic uptake and storage mechanisms without confounding direct agonist activity [3].

Alcohol Dependence and Behavioral Pharmacology Studies

As a weak modulator of alcohol preference—in contrast to the strong enhancers salsolinol and 6‑methoxy‑4,7‑dihydroxy‑THIQ—this compound serves as a critical negative control or comparator in intracerebroventricular infusion studies investigating the role of endogenous tetrahydroisoquinolines in ethanol consumption behavior [4].

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